molecular formula C19H22N2O4S B6573746 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide CAS No. 946345-39-7

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide

Cat. No.: B6573746
CAS No.: 946345-39-7
M. Wt: 374.5 g/mol
InChI Key: DOJKDHUACHCJJS-UHFFFAOYSA-N
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Description

N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide is a synthetic organic compound featuring a tetrahydroquinoline core modified with an ethanesulfonyl group at the 1-position and a 3-methoxybenzamide moiety at the 6-position. The ethanesulfonyl group contributes to electron-withdrawing effects and metabolic stability, while the 3-methoxybenzamide moiety may influence binding interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-3-26(23,24)21-11-5-7-14-12-16(9-10-18(14)21)20-19(22)15-6-4-8-17(13-15)25-2/h4,6,8-10,12-13H,3,5,7,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJKDHUACHCJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Types of Reactions

  • Oxidation: : Potentially involving oxidative cleavage or modification of the tetrahydroquinoline ring.

  • Reduction: : Reductive amination can modify the amide or sulfonyl groups.

  • Substitution: : Halogenation, nitration, or sulfonation can occur on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Utilize reagents like potassium permanganate or chromic acid.

  • Reduction: : Employ reducing agents such as lithium aluminum hydride (LAH) or palladium on carbon (Pd/C).

  • Substitution: : Use electrophiles like bromine or nitronium ions under controlled temperatures.

Major Products

  • Oxidation: : Formation of quinoline derivatives.

  • Reduction: : Formation of more reduced tetrahydroquinoline analogs.

  • Substitution: : Variously substituted benzenes or quinolines.

Chemistry

  • Study of reaction mechanisms.

  • Intermediate in organic synthesis for more complex molecules.

Biology

  • Potential biological activities, such as enzyme inhibition or receptor modulation studies.

Medicine

  • Exploration as a pharmacophore for designing novel therapeutic agents, given its structural resemblance to bioactive molecules.

Industry

  • Utilized in the development of advanced materials or as a precursor in polymer synthesis.

Mechanism of Action

Similar Compounds

  • N-(1-ethylsulfonyl)-tetrahydroquinolin-6-yl-4-methoxybenzamide: .

  • N-(1-methanesulfonyl)-tetrahydroquinolin-6-yl-3-methoxybenzamide: .

Comparison Highlights

  • Uniqueness lies in the ethanesulfonyl group, which might confer distinct reactivity and binding characteristics.

  • Comparison of biological activity, potency, and selectivity across similar compounds reveals nuanced differences beneficial for tailored applications.

This should give you a comprehensive overview of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide. Fascinating stuff, isn't it?

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs, emphasizing substituent variations and their impact on molecular properties:

Compound Name Sulfonamide/Other Group Benzamide Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound: N-[1-(Ethanesulfonyl)-THQ-6-yl]-3-methoxybenzamide* Ethanesulfonyl 3-Methoxy C19H21N2O4S ~377.45 Hypothetical; methoxy enhances polarity vs. methyl
N-[1-(Ethanesulfonyl)-THQ-6-yl]-3-methylbenzamide () Ethanesulfonyl 3-Methyl C19H22N2O3S 358.5 Methyl group increases lipophilicity
N-[1-(4-Fluorobenzenesulfonyl)-THQ-6-yl]-2-methoxybenzamide () 4-Fluorobenzenesulfonyl 2-Methoxy C22H21FN2O4S ~428.48 Fluorine enhances electronegativity; aromatic sulfonamide
2-Chloro-N-[1-(Ethanesulfonyl)-THQ-6-yl]benzamide () Ethanesulfonyl 2-Chloro C18H19ClN2O3S ~378.87 Chloro substituent improves electrophilicity
N-[1-(Ethanesulfonyl)-THQ-6-yl]-3,5-dimethoxybenzamide () Ethanesulfonyl 3,5-Dimethoxy C20H24N2O5S 404.48 Dual methoxy groups increase polarity and hydrogen-bonding capacity
N-(1-Acetyl-THQ-6-yl)-3-methoxybenzamide () Acetyl 3-Methoxy C19H20N2O3 ~324.38 Acetyl group reduces metabolic stability vs. sulfonamides

*Note: The target compound’s molecular formula and weight are inferred from structural analogs.

Key Differences and Unique Features

  • Substituent Effects: Methoxy vs. Ethanesulfonyl vs. Acetyl: Ethanesulfonyl derivatives are more metabolically stable than acetylated counterparts (), reducing susceptibility to esterase-mediated degradation . Halogenation: Chloro or fluorine substituents () enhance electrophilicity and binding to hydrophobic enzyme pockets, which may improve potency but could increase toxicity risks .

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